
Cyanacure
描述
作用机制
Target of Action
Cyanacure, also known as 1,2-bis(2-aminophenylthio)ethane, is an amine curing agent . It is used with the pre-polymer Adiprene® L-100 in various hand-mixed polyurethane formulations . The primary targets of this compound are the polymers that it helps to cure, specifically by reacting with the pre-polymers to form a cross-linked network, thereby solidifying the material .
Mode of Action
This compound interacts with its targets (the pre-polymers) through a chemical reaction known as curing. This process involves the formation of covalent bonds between the this compound and the pre-polymers, resulting in a cross-linked network . This cross-linking changes the physical properties of the material, transforming it from a liquid or soft solid into a hard, durable material .
Pharmacokinetics
It has been noted that this compound can be toxic when a large dose is applied to the skin of mice . This suggests that this compound can be absorbed through the skin and may have systemic effects .
Result of Action
The primary result of this compound’s action in industrial applications is the curing of polymers, resulting in a hard, durable material . In biological systems, this compound has been shown to have mutagenic properties, suggesting that it may cause genetic changes .
Action Environment
The action of this compound is influenced by various environmental factors. In industrial applications, the curing process can be affected by temperature, humidity, and the presence of other chemicals . In biological systems, the effects of this compound may be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and the specific genetic makeup of the cells .
生化分析
Biochemical Properties
Cyanacure plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to induce ethoxyresorufin O-deethylase (EROD) activity in rat liver, which is an enzyme involved in the metabolism of xenobiotics . This compound’s interaction with EROD suggests that it may influence the detoxification processes in the liver. Additionally, this compound has been found to be mutagenic in Salmonella typhimurium strain TA100, indicating its potential to cause genetic mutations .
Cellular Effects
This compound affects various types of cells and cellular processes. In rat liver cells, it has been observed to induce EROD activity, which is indicative of its role in the metabolism of foreign compounds . This compound’s mutagenic properties suggest that it can cause genetic mutations, potentially leading to carcinogenesis. Furthermore, studies have shown that this compound can be toxic to skin cells in hairless mice, highlighting its potential adverse effects on cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It induces EROD activity by binding to the enzyme and enhancing its catalytic function . This interaction likely involves the activation of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This compound’s mutagenic properties are attributed to its ability to cause DNA damage, leading to genetic mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce EROD activity in rat liver cells within a short period
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In hairless mice, high doses of this compound have been found to be toxic, causing significant adverse effects on skin cells . Lower doses, however, did not show the same level of toxicity. These findings suggest that there is a threshold dose above which this compound becomes harmful to cellular health.
Metabolic Pathways
This compound is involved in metabolic pathways related to the detoxification of xenobiotics. It interacts with cytochrome P450 enzymes, particularly those involved in the EROD activity . This interaction facilitates the metabolism of foreign compounds, aiding in their detoxification and elimination from the body. This compound’s role in these pathways highlights its potential impact on metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanacure involves the reaction of 2-aminothiophenol with 1,2-dichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:
2C6H4NH2SH+ClCH2CH2Cl→C6H4NH2S-CH2CH2S-C6H4NH2
属性
IUPAC Name |
2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVFGQQLJNJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051495 | |
| Record name | 2,2'-(Ethylenedithio)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light tan powder with an ester odor; [Air Products and Chemicals MSDS] | |
| Record name | Cyanacure | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12363 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52411-33-3 | |
| Record name | 1,2-Bis[2-aminophenylthio]ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanacure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052411333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Ethylenedithio)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(ethylenedithio)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyanacure affect rat liver drug-metabolizing enzymes compared to other potential substitutes for 4,4'-methylene bis(2-chloroaniline)?
A2: this compound exposure led to a two-fold increase in ethoxyresorufin O-deethylase (EROD) activity in rat liver cells. [] EROD is a key enzyme involved in the metabolism of xenobiotics, including drugs and environmental pollutants. Its induction suggests that this compound can alter the metabolic capacity of the liver, potentially impacting the processing of other compounds. Compared to Ethacure 300, which caused a 28-fold induction of EROD, the effect of this compound appears to be less pronounced. [] Polacure 740M, in contrast, did not affect EROD activity. [] This suggests a spectrum of effects on drug-metabolizing enzymes among these potential substitutes, with this compound exhibiting a moderate level of induction compared to Ethacure 300 and Polacure 740M.
Q2: How does this compound perform in material compatibility tests, specifically its interaction with common materials encountered during weapon disassembly?
A3: In material compatibility tests, this compound, when formulated as an Adiprene Cyanacured elastomer, exhibited significant changes in hardness and physical properties when exposed to 2-propyl alcohol. [] This suggests that this compound-based elastomers may not be suitable for use in environments where contact with 2-propyl alcohol is expected, as the alcohol's presence can compromise the material's integrity. Interestingly, Duxseal and Sylgard 186 grease did not have a significant effect on the elastomer's properties. [] This highlights the importance of considering specific material interactions when selecting elastomers for particular applications, especially in sensitive environments like weapon disassembly.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

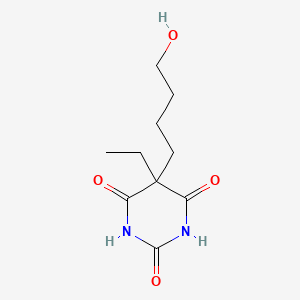
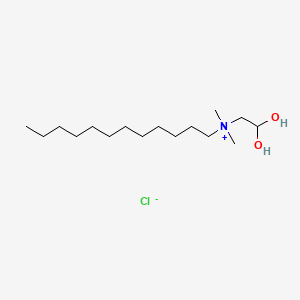

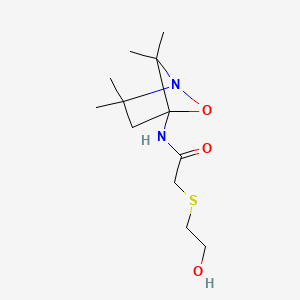

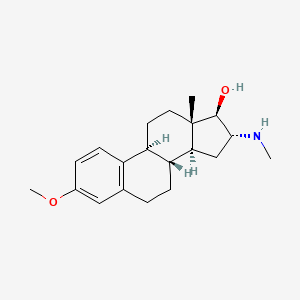
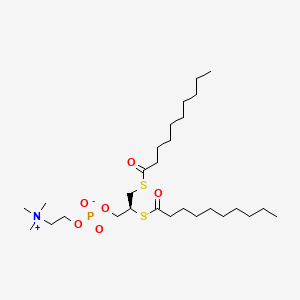
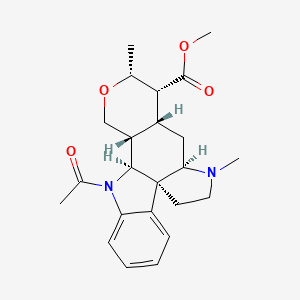
![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)
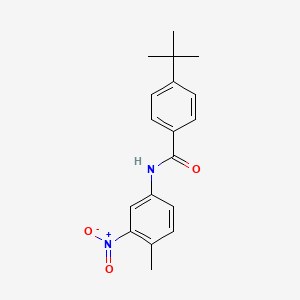
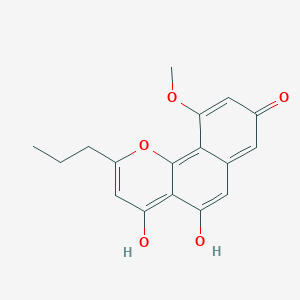
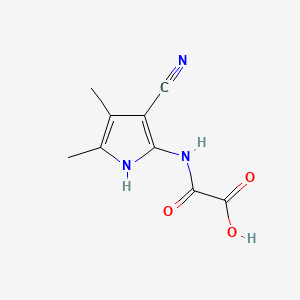
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
